5-Bromo-2-methoxybenzylzinc chloride
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Overview
Description
5-Bromo-2-methoxybenzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically available as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula CH3OC6H3(Br)CH2ZnCl and a molecular weight of 300.90 g/mol . It is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxybenzylzinc chloride is prepared through the reaction of 5-bromo-2-methoxybenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound solution follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The solution is then stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxybenzylzinc chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.
Cross-Coupling Reactions: Reagents include various halides and organometallic compounds. .
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the modification of biomolecules for various studies.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism by which 5-bromo-2-methoxybenzylzinc chloride solution exerts its effects involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzylzinc chloride solution
- 4-Methoxybenzylzinc chloride solution
- 4-Ethoxybenzylzinc chloride solution
- Cyclohexylzinc bromide solution
- Phenylzinc iodide solution
Uniqueness
5-Bromo-2-methoxybenzylzinc chloride is unique due to the presence of both bromine and methoxy groups on the benzyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
352530-35-9 |
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Molecular Formula |
C8H8BrClOZn |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride |
InChI |
InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VGKCWJCGDDKRRZ-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+] |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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